molecular formula C10H20ClN3 B12348126 1-ethyl-N-pentylpyrazol-4-amine;hydrochloride CAS No. 1856027-85-4

1-ethyl-N-pentylpyrazol-4-amine;hydrochloride

Cat. No.: B12348126
CAS No.: 1856027-85-4
M. Wt: 217.74 g/mol
InChI Key: JUYSIFSDHGJDNA-UHFFFAOYSA-N
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Description

1-Ethyl-N-pentylpyrazol-4-amine;hydrochloride is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl group at the first position and a pentyl group at the nitrogen atom, with a hydrochloride salt form. Pyrazole derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and material sciences .

Preparation Methods

The synthesis of 1-ethyl-N-pentylpyrazol-4-amine;hydrochloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazines with 1,3-diketones or their equivalents. The reaction conditions often involve the use of catalysts such as zinc triflate or other Lewis acids to facilitate the cyclization process . Industrial production methods may involve optimizing these reactions for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

1-Ethyl-N-pentylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Mechanism of Action

The mechanism of action of 1-ethyl-N-pentylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effects . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

1-Ethyl-N-pentylpyrazol-4-amine;hydrochloride can be compared with other pyrazole derivatives, such as:

    1-Methyl-1H-pyrazol-4-amine: This compound has a similar structure but with a methyl group instead of an ethyl group.

    5-Amino-pyrazoles: These compounds are known for their versatility in organic synthesis and medicinal chemistry.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

CAS No.

1856027-85-4

Molecular Formula

C10H20ClN3

Molecular Weight

217.74 g/mol

IUPAC Name

1-ethyl-N-pentylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C10H19N3.ClH/c1-3-5-6-7-11-10-8-12-13(4-2)9-10;/h8-9,11H,3-7H2,1-2H3;1H

InChI Key

JUYSIFSDHGJDNA-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=CN(N=C1)CC.Cl

Origin of Product

United States

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